molecular formula C14H18N4OS B1224196 1-(2,3-Dimethyl-6-quinoxalinyl)-3-(3-hydroxypropyl)thiourea

1-(2,3-Dimethyl-6-quinoxalinyl)-3-(3-hydroxypropyl)thiourea

Cat. No. B1224196
M. Wt: 290.39 g/mol
InChI Key: BZSVYEWSYITSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethyl-6-quinoxalinyl)-3-(3-hydroxypropyl)thiourea is a quinoxaline derivative.

Scientific Research Applications

Antibacterial Activities

1-(2,3-Dimethyl-6-quinoxalinyl)-3-(3-hydroxypropyl)thiourea and related compounds exhibit notable antibacterial properties. Research shows that hydroxyquinoline derivatives, including those with thiourea components, possess antibacterial activity against bacteria like Staphylococcus aureus and Escherichia coli (Abuthahir et al., 2014).

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of novel heterocyclic compounds, including thiazoles, which are significant in pharmaceutical chemistry for their anti-inflammatory, anti-tumor, and other biological properties (Doregiraee et al., 2015).

Applications in Organic Synthesis

It is involved in the synthesis of various organic compounds, such as thioxo derivatives of imidazoquinazolinones and imidazoquinolinones. These reactions involve molecular rearrangements and are important in the development of compounds with potential pharmaceutical applications (Mrkvička et al., 2010).

Antimicrobial Activities

Similar compounds exhibit antimicrobial activities. For instance, certain quinazolinyl-thiosemicarbazide derivatives show antimicrobial efficacy against various gram-positive and gram-negative bacteria, underlining the potential of these compounds in treating infections (Alagarsamy et al., 2015).

Chemosensing and Molecular Docking Studies

Compounds like acylthiourea derivatives, which are structurally related, have been studied for their chemosensing abilities, molecular docking potential, and antioxidant activities, suggesting a role in the development of new sensors and therapeutic agents (Kalaiyarasi et al., 2019).

Crystallographic Studies

Crystallographic studies of 1-benzoyl-3-(2-hydroxypropyl)thiourea and related compounds help in understanding their molecular structure, which is crucial for their biological activity and potential in metal coordination and hydrogen-bond formation (Okuniewski et al., 2017).

Synthesis and Bioevaluation

The synthesis of quinoxaline derivatives, including those with thiourea, is significant for bioevaluation, especially in exploring their antibacterial, antifungal, and antitumor potential (Rao et al., 2021).

properties

Product Name

1-(2,3-Dimethyl-6-quinoxalinyl)-3-(3-hydroxypropyl)thiourea

Molecular Formula

C14H18N4OS

Molecular Weight

290.39 g/mol

IUPAC Name

1-(2,3-dimethylquinoxalin-6-yl)-3-(3-hydroxypropyl)thiourea

InChI

InChI=1S/C14H18N4OS/c1-9-10(2)17-13-8-11(4-5-12(13)16-9)18-14(20)15-6-3-7-19/h4-5,8,19H,3,6-7H2,1-2H3,(H2,15,18,20)

InChI Key

BZSVYEWSYITSQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=S)NCCCO)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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